N-Benzoyloxy-2-acetylaminofluorene
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Overview
Description
Preparation Methods
The synthesis of N-Benzoyloxy-2-acetylaminofluorene typically involves the reaction of 2-acetylaminofluorene with benzoyl chloride in the presence of a base such as pyridine . The reaction conditions usually include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield .
Chemical Reactions Analysis
N-Benzoyloxy-2-acetylaminofluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler compounds or intermediates for further reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Benzoyloxy-2-acetylaminofluorene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-Benzoyloxy-2-acetylaminofluorene involves its metabolic activation to form reactive intermediates that can covalently bind to DNA . This binding can result in the formation of DNA adducts, which can interfere with DNA replication and repair processes, leading to mutations and potentially cancer . The molecular targets include guanine bases in DNA, and the pathways involved are primarily those related to DNA repair and replication .
Comparison with Similar Compounds
N-Benzoyloxy-2-acetylaminofluorene is similar to other compounds like N-acetoxy-2-acetylaminofluorene and N-benzoyloxy-N-methyl-4-aminoazobenzene . it is unique in its specific structure and the types of DNA adducts it forms. These differences can result in varying mutagenic and carcinogenic outcomes, making it a valuable compound for comparative studies in chemical carcinogenesis .
Similar Compounds
- N-acetoxy-2-acetylaminofluorene
- N-benzoyloxy-N-methyl-4-aminoazobenzene
- 2-acetylaminofluorene
These compounds share structural similarities but differ in their specific functional groups and reactivity, which can influence their biological effects and applications .
Properties
CAS No. |
6098-45-9 |
---|---|
Molecular Formula |
C22H17NO3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[acetyl(9H-fluoren-2-yl)amino] benzoate |
InChI |
InChI=1S/C22H17NO3/c1-15(24)23(26-22(25)16-7-3-2-4-8-16)19-11-12-21-18(14-19)13-17-9-5-6-10-20(17)21/h2-12,14H,13H2,1H3 |
InChI Key |
ZKKLGAMCIKRQDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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